molecular formula C12H19ClN4O2 B4356903 4-CHLORO-1,3-DIMETHYL-N-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

4-CHLORO-1,3-DIMETHYL-N-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4356903
M. Wt: 286.76 g/mol
InChI Key: SQMAFUGOSISKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-1,3-DIMETHYL-N-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorine, methyl groups, and a morpholine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-1,3-DIMETHYL-N-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    N-Alkylation: The N-alkylation of the pyrazole ring with 2-(4-morpholinyl)ethyl chloride is carried out in the presence of a base like potassium carbonate or sodium hydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-1,3-DIMETHYL-N-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophilic groups replacing the chlorine atom.

Scientific Research Applications

4-CHLORO-1,3-DIMETHYL-N-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-CHLORO-1,3-DIMETHYL-N-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide: Lacks the morpholine moiety, resulting in different chemical and biological properties.

    1,3-dimethyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide:

    4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group, leading to different chemical behavior.

Uniqueness

The presence of both the chlorine atom and the morpholine moiety in 4-CHLORO-1,3-DIMETHYL-N-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O2/c1-9-10(13)11(16(2)15-9)12(18)14-3-4-17-5-7-19-8-6-17/h3-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMAFUGOSISKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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